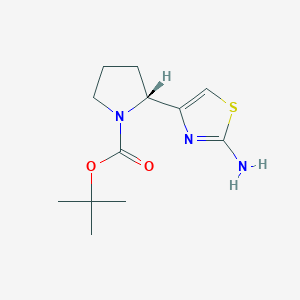
tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TBCT) is a synthetic organic compound with a variety of applications in medicinal, biological, and chemical research. It is a derivative of the heterocyclic compound isoquinoline, and is characterized by its cyclic structure and the presence of a tert-butyl group at the 7-position. TBCT is an important intermediate in the synthesis of various pharmaceuticals, and has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer’s.
科学研究应用
Tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer’s. It has been shown to possess anti-tumor activity in vitro and in vivo, and has been investigated for its ability to inhibit the growth of cancer cells. In addition, tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential use as a neuroprotective agent, and has been shown to possess anti-amyloidogenic and anti-inflammatory properties.
作用机制
Tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is thought to increase the levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer’s disease. In addition, tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been shown to possess anti-inflammatory and anti-amyloidogenic properties, which may be beneficial in the treatment of Alzheimer’s and other neurological disorders.
Biochemical and Physiological Effects
tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that it is a potent inhibitor of the enzyme acetylcholinesterase, and that it may possess anti-inflammatory, anti-amyloidogenic, and anti-tumor properties. In addition, tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been shown to possess antioxidant and neuroprotective effects, and may be beneficial in the treatment of various neurological disorders.
实验室实验的优点和局限性
Tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available commercially. In addition, it is stable and can be stored at room temperature for long periods of time. However, there are some limitations to its use in laboratory experiments. tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a relatively new compound, and its effects are not yet fully understood. Furthermore, it is a potent inhibitor of acetylcholinesterase, and caution should be taken when handling and storing the compound.
未来方向
The potential applications of tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate are vast, and there are many future directions for research. One potential area of research is the use of tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate in the treatment of neurological disorders such as Alzheimer’s disease. Additionally, further studies are needed to elucidate the mechanism of action of tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, as well as to investigate its potential use in the treatment of other diseases. Other potential areas of research include the development of new synthetic methods for the production of tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, as well as the study of its effects on other biochemical and physiological processes. Finally, further studies are needed to explore the potential use of tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate as an inhibitor of other enzymes, and as a potential therapeutic agent for various diseases.
合成方法
Tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be synthesized in a two-step process involving the reaction of isoquinoline-2-carboxylic acid with tert-butyl isocyanide, followed by the addition of anhydrous sodium acetate. The first step involves the formation of an N-acyl isoquinoline, followed by the formation of the desired product. The reaction is carried out in a polar solvent such as dimethylformamide, and requires the use of an inert atmosphere.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves the reaction of tert-butyl 2-(7-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)acetate with a suitable reagent to form the desired product.", "Starting Materials": [ "tert-butyl bromoacetate", "7-cyano-1,2,3,4-tetrahydroisoquinoline", "sodium hydride", "dimethylformamide", "chloroacetyl chloride", "triethylamine", "potassium carbonate", "acetic acid", "ethanol" ], "Reaction": [ "tert-butyl bromoacetate is reacted with sodium hydride in dimethylformamide to form tert-butyl 2-bromoacetate", "7-cyano-1,2,3,4-tetrahydroisoquinoline is reacted with tert-butyl 2-bromoacetate in the presence of potassium carbonate and acetic acid to form tert-butyl 2-(7-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)acetate", "tert-butyl 2-(7-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)acetate is reacted with chloroacetyl chloride and triethylamine in ethanol to form tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate" ] } | |
CAS 编号 |
149354-03-0 |
产品名称 |
tert-butyl 7-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
分子式 |
C15H18N2O2 |
分子量 |
258.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



